molecular formula C19H19N3O2 B2838498 N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide CAS No. 1351398-97-4

N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide

Cat. No. B2838498
CAS RN: 1351398-97-4
M. Wt: 321.38
InChI Key: BYKHLXYLVIQDNM-UHFFFAOYSA-N
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Description

“N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide” is a derivative of indole, a heterocyclic organic compound. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of indole derivatives often involves the Fischer indolisation process, which is a robust, clean, high-yielding process . This process is often followed by an indole N-alkylation step, which is also rapid and high-yielding . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Optimization of Chemical Functionalities

Researchers have optimized indole-2-carboxamides to improve allosteric modulation for the cannabinoid type 1 receptor (CB1). They identified key structural requirements for allosteric modulation, including chain length, electron withdrawing groups, and the amino substituent on the phenyl ring, which significantly impact binding affinity and cooperativity. This optimization led to the discovery of potent CB1 allosteric modulators with low KB values, highlighting the therapeutic potential of structurally related compounds (Khurana et al., 2014).

Manufacturing Process for Diabetes Drug

A manufacturing process suitable for large-scale production of a peptide-like amorphous compound related to the chemical family of interest has been developed for treating diabetes. This process, which involves recyclable cation-exchange resin chromatography, offers a pathway for creating high-purity pharmaceuticals without extensive chromatography, suggesting a methodological innovation for the compound (Sawai et al., 2010).

Novel Synthesis Routes

The synthesis of 5H-pyrimido[5,4-b]indole derivatives using methyl 3-amino-1H-indole-2-carboxylates highlights a novel route for creating structurally diverse molecules. This method involves reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to compounds with potential pharmacological activities (Shestakov et al., 2009).

Antibacterial and Antifungal Activities

Research on thiophene-3-carboxamide derivatives has demonstrated antibacterial and antifungal activities. Structural analysis revealed the importance of the molecular conformation in their biological activity, with intramolecular hydrogen bonding playing a crucial role in stabilizing the active form of these compounds (Vasu et al., 2003).

Anticancer Agent Design

Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain compounds showed promising cytotoxicity in ovarian and oral cancers, underscoring the potential of these derivatives in designing new anticancer agents (Kumar et al., 2009).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The development of new synthetic strategies and the exploration of novel biological activities are potential future directions in the research of indole derivatives.

properties

IUPAC Name

N,5-dimethyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-11-4-7-13(8-5-11)18(23)22-16-14-10-12(2)6-9-15(14)21-17(16)19(24)20-3/h4-10,21H,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKHLXYLVIQDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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